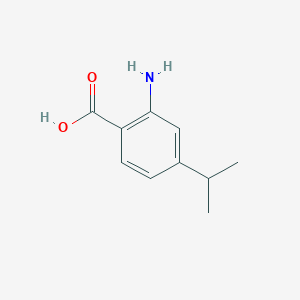

2-Amino-4-isopropylbenzoic acid

Description

BenchChem offers high-quality 2-Amino-4-isopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-isopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXXVVWXSNKYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30736284 | |

| Record name | 2-Amino-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774165-27-4 | |

| Record name | 2-Amino-4-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30736284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-4-isopropylbenzoic Acid

This guide details the synthesis of 2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4), a critical intermediate in the development of glucokinase activators and other metabolic therapeutics.

The synthesis presents a specific regiochemical challenge: placing the amino group at the ortho position relative to the carboxylic acid, while maintaining the para relationship between the carboxylic acid and the isopropyl group. Direct nitration of 4-isopropylbenzoic acid (Cumic acid) fails to achieve this, yielding the meta-nitro isomer instead. Therefore, this guide focuses on the p-Cymene Oxidation Pathway , which leverages the steric directing effects of the methyl group to establish the correct substitution pattern before oxidation.

Retrosynthetic Analysis & Strategy

The target molecule, 2-Amino-4-isopropylbenzoic acid , possesses a trisubstituted benzene ring with a specific 1,2,4-substitution pattern.

-

Functional Groups: Carboxylic acid (C1), Amine (C2), Isopropyl (C4).

-

Regiochemical Challenge:

-

Direct Nitration of Cumic Acid: The carboxylic acid (C1) is a meta-director, and the isopropyl group (C4) is an ortho-director. Both groups direct an incoming electrophile to the C3 position, yielding 3-amino-4-isopropylbenzoic acid (the wrong isomer).

-

The Solution (p-Cymene Route): Starting with p-Cymene (1-methyl-4-isopropylbenzene) allows the use of the methyl group as a "masked" carboxylic acid. In electrophilic aromatic substitution, the methyl group (C1) directs ortho (to C2), while the isopropyl group (C4) directs ortho (to C3). Steric hindrance from the bulky isopropyl group strongly favors substitution at C2 (ortho to the smaller methyl group). Subsequent oxidation of the methyl group to a carboxylic acid yields the correct regiochemistry.

-

Pathway Visualization

Figure 1: The p-Cymene Oxidation Pathway ensures correct placement of the amino group via steric control.

Detailed Synthesis Protocol

Stage 1: Regioselective Nitration of p-Cymene

The first step installs the nitrogen functionality. Control of temperature is critical to prevent oxidation of the isopropyl group or over-nitration.

-

Reagents: p-Cymene (99%), Nitric Acid (65-70%), Sulfuric Acid (98%).

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regioselectivity: The methyl group directs ortho (C2). The isopropyl group directs ortho (C3). Substitution occurs primarily at C2 due to the steric bulk of the isopropyl group hindering attack at C3.

Protocol:

-

Setup: Charge a 3-neck round-bottom flask with p-Cymene (1.0 eq) . Cool to 0–5°C using an ice-salt bath.

-

Acid Preparation: In a separate vessel, prepare a mixed acid solution of HNO₃ (1.1 eq) and H₂SO₄ (1.5 eq) . Pre-cool this mixture to 0°C.

-

Addition: Add the mixed acid dropwise to the p-Cymene over 60–90 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature <10°C . Exotherms above 15°C increase the formation of oxidation byproducts (e.g., p-toluic acid derivatives).

-

-

Workup: After addition, stir at 5–10°C for 2 hours. Pour the reaction mixture onto crushed ice.

-

Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with saturated NaHCO₃ (to remove acids) and brine. Dry over MgSO₄ and concentrate.

-

Purification: Distillation under reduced pressure or column chromatography may be required if significant 3-nitro isomer (minor byproduct) is present.

-

Target Intermediate:2-Nitro-p-cymene (Yellow oil).

-

Stage 2: Selective Oxidation of the Methyl Group

This is the most technically demanding step. The goal is to oxidize the primary benzylic carbon (Methyl) to a carboxylic acid while leaving the tertiary benzylic carbon (Isopropyl) intact.

-

Reagents: Dilute Nitric Acid (20–30%) or KMnO₄ (controlled).

-

Preferred Method: Dilute Nitric Acid Reflux (Industrial Standard). Stronger oxidants like concentrated KMnO₄ will degrade the isopropyl group to form nitro-terephthalic acid.

Protocol:

-

Setup: Charge a reactor with 2-Nitro-p-cymene (1.0 eq) and 20–30% HNO₃ (10–15 vol) .

-

Reaction: Heat the mixture to reflux (approx. 100–105°C) with vigorous stirring.

-

Monitoring: Monitor the evolution of NOₓ gases.[1] The reaction typically requires 24–48 hours.

-

Catalysis: The addition of catalytic Cobalt(II) acetate and Manganese(II) acetate (MC catalyst system) can accelerate this oxidation and improve selectivity, allowing the use of air/O₂ instead of stoichiometric HNO₃.

-

-

Workup: Cool the reaction mixture to room temperature. The product, 2-Nitro-4-isopropylbenzoic acid , typically precipitates as a solid due to its lower solubility compared to the starting material.

-

Purification: Filter the crude solid. Recrystallize from Ethanol/Water to remove any over-oxidized byproducts (nitro-terephthalic acid).

-

Target Intermediate:2-Nitro-4-isopropylbenzoic acid (Solid, m.p. ~168°C).[2]

-

Stage 3: Reduction of the Nitro Group

The final step converts the nitro group to the primary amine.

-

Reagents: Hydrogen (H₂) with Pd/C catalyst, or Iron (Fe) powder with HCl (Béchamp reduction).

-

Preferred Method: Catalytic Hydrogenation (Cleaner workup).

Protocol:

-

Setup: Dissolve 2-Nitro-4-isopropylbenzoic acid in Methanol or Ethanol. Add 10% Pd/C (5 wt% loading) .

-

Reaction: Hydrogenate at 3–5 bar (40–70 psi) H₂ pressure at room temperature for 4–6 hours.

-

Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

-

Isolation: The product may crystallize upon concentration or require precipitation by adjusting pH (isoelectric precipitation).

-

Final Product:2-Amino-4-isopropylbenzoic acid (White to off-white solid).

-

Quantitative Data & Process Parameters

| Parameter | Stage 1 (Nitration) | Stage 2 (Oxidation) | Stage 3 (Reduction) |

| Key Reagents | HNO₃ / H₂SO₄ | 20-30% HNO₃ (aq) | H₂ / Pd-C |

| Temperature | < 10°C (Critical) | 100-105°C (Reflux) | 25-40°C |

| Time | 2 - 4 Hours | 24 - 48 Hours | 4 - 6 Hours |

| Major Byproduct | 3-Nitro isomer (<10%) | Nitro-terephthalic acid | Hydroxylamine (trace) |

| Typical Yield | 80 - 85% | 60 - 70% | 90 - 95% |

| Purification | Distillation / Wash | Recrystallization | Filtration / Cryst. |

Alternative "Green" Pathway (Catalytic Transformation)

Recent academic literature suggests a "redox-economic" approach where the nitro group is reduced while the methyl group is oxidized in a coupled sequence, often mediated by selenium or specific transition metals.

Selenium-Catalyzed Carbonylation:

-

Concept: Reaction of 2-nitro-p-cymene with CO/H₂O in the presence of Selenium.

-

Mechanism: The Selenium acts as an oxygen transfer agent, effectively shuttling oxygen from the nitro group (reducing it) to the methyl group (oxidizing it).

-

Status: While elegant, this method is currently limited to small-scale research applications due to the toxicity of selenium and high pressure requirements.

Figure 2: Emerging catalytic route for direct redox transformation.

References

-

ChemicalBook. Synthesis of 2-Amino-4-isopropylbenzoic acid from 4-Isopropyl-2-nitrobenzoic acid. Retrieved from .

-

GuideChem. 4-Isopropylbenzoic acid Properties and Synthesis. Retrieved from .

- Organic Syntheses.Nitration of p-Cymene and Oxidation Protocols.

-

Abbott Laboratories. Patent WO2008/133753: Preparation of substituted aminobenzoic acids.[3] (Describes the hydrolysis of nitrile precursors).

-

Royal Society of Chemistry. Selenium-catalyzed intramolecular atom- and redox-economic transformation of o-nitrotoluenes. Retrieved from .

Sources

A Technical Guide to 2-Amino-4-isopropylbenzoic Acid: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-4-isopropylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. The document begins by systematically deconstructing its chemical name to establish the definitive IUPAC nomenclature. It further details essential chemical identifiers and physicochemical properties crucial for laboratory applications. A representative synthetic protocol is outlined, grounded in established chemical principles, to illustrate a practical pathway for its preparation. The guide also touches upon the potential applications of this and related aminobenzoic acid derivatives as versatile building blocks in the field of drug discovery. This document is intended to serve as a foundational resource for researchers engaged in organic synthesis and pharmaceutical development.

IUPAC Nomenclature and Structural Elucidation

The name "2-Amino-4-isopropylbenzoic acid" is, in fact, the correct and preferred IUPAC name. Its construction follows a logical hierarchy of nomenclature rules designed for unambiguous chemical communication.

1.1. Principle Functional Group and Parent Structure: The International Union of Pure and Applied Chemistry (IUPAC) rules dictate that the functional group with the highest priority determines the parent name of the molecule. In this case, the carboxylic acid (-COOH) group has higher priority than the amine (-NH2) and isopropyl groups. Therefore, the parent structure is benzoic acid .

1.2. Ring Numbering: By convention, the carbon atom of the benzene ring to which the principal functional group (the carboxylic acid) is attached is designated as position C1 . The ring is then numbered sequentially to give the substituents the lowest possible locants (numbers).

1.3. Substituent Identification and Location: Following the numbering from C1, we identify the substituents:

-

An amino group (-NH2) is located at the C2 position.

-

An isopropyl group (-CH(CH3)2) is located at the C4 position.

Combining these elements yields the systematic and unambiguous IUPAC name: 2-Amino-4-isopropylbenzoic acid .

Caption: Proposed two-step synthesis of 2-Amino-4-isopropylbenzoic acid.

3.2. Experimental Protocol: Synthesis of 2-Amino-4-isopropylbenzoic Acid

Disclaimer: This protocol is illustrative and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Nitration of 4-Isopropylbenzoic Acid

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.

-

Addition of Substrate: Slowly add 4-isopropylbenzoic acid to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Reaction: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0-10°C.

-

Quenching: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The precipitated solid, 2-nitro-4-isopropylbenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

Validation: The intermediate product should be characterized by melting point and spectroscopic methods (e.g., ¹H NMR, IR) to confirm its identity and purity before proceeding.

Step 2: Reduction of 2-Nitro-4-isopropylbenzoic Acid

-

Reaction Setup: To a round-bottom flask, add the synthesized 2-nitro-4-isopropylbenzoic acid and a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

-

Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Work-up: Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline, which will precipitate tin hydroxides.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.

-

Final Validation: The final product, 2-Amino-4-isopropylbenzoic acid, must be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminobenzoic acids are a cornerstone of medicinal chemistry, serving as crucial "building blocks" for the synthesis of more complex therapeutic agents. [1][2][3]The parent molecule, p-aminobenzoic acid (PABA), is a moiety found in a wide array of drugs with diverse applications, including local anesthetics, anti-inflammatory agents, and folate antagonists. [3][4] The structural motif of 2-Amino-4-isopropylbenzoic acid, featuring amino, carboxyl, and lipophilic isopropyl groups, presents several strategic advantages for drug design:

-

Multiple Functionalization Points: The amino and carboxylic acid groups can be readily modified to form amides, esters, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR). [1][4]* Modulation of Physicochemical Properties: The isopropyl group increases the lipophilicity of the molecule, which can be critical for modulating properties like membrane permeability and target engagement.

-

Scaffold for Bioisosteric Replacement: This molecule can serve as a scaffold or fragment in the design of novel compounds, acting as a bioisostere for other substituted aromatic systems in known pharmacophores.

Derivatives of aminobenzoic acid are integral to the development of drugs targeting a range of conditions, from bacterial infections to cancer, making this class of compounds a fertile ground for further investigation. [1][4]

Conclusion

2-Amino-4-isopropylbenzoic acid is a well-defined chemical entity whose structure is unambiguously described by its IUPAC name. Its synthesis is achievable through standard, high-yielding organic transformations. The true value of this and related molecules lies in their potential as versatile intermediates in the synthesis of novel compounds. For drug development professionals and medicinal chemists, substituted aminobenzoic acids represent a privileged scaffold, offering a rich platform for the generation of diverse chemical libraries and the discovery of new therapeutic agents.

References

-

2-Isopropylbenzoic acid | C10H12O2. PubChem. Available from: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. Available from: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available from: [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available from: [Link]

- New method for synthesizing p-isopropyl benzoic acid. Google Patents.

- Process for producing 4-amino-2-hydroxybenzoic acid. Google Patents.

-

Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available from: [Link]

-

Isopropyl 4-aminobenzoate. National Center for Biotechnology Information. Available from: [Link]

-

Drug evolution: p-aminobenzoic acid as a building block. PubMed. Available from: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Amino-4-isopropylbenzoic Acid

Abstract: This guide provides a comprehensive technical overview of 2-Amino-4-isopropylbenzoic acid, a substituted anthranilic acid derivative. While not extensively characterized in public literature, its structural features suggest significant potential as a scaffold and building block in medicinal chemistry and drug discovery. This document synthesizes foundational chemical principles with data from analogous compounds to elucidate its molecular structure, propose a robust synthesis and validation workflow, and discuss its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Anthranilic Acid Scaffold

Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a "privileged scaffold" in medicinal chemistry.[1] The presence of two reactive functional groups—an aromatic amine and a carboxylic acid—in an ortho configuration allows for versatile chemical modifications and the creation of large compound libraries for drug screening.[1][2] These derivatives have been successfully developed into a range of therapeutics, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The scaffold's utility extends to antimicrobial, antiviral, and anticancer applications, making any novel derivative a person of interest for further investigation.[1]

2-Amino-4-isopropylbenzoic acid (IUPAC: 2-amino-4-propan-2-ylbenzoic acid) is a member of this important class. The introduction of an isopropyl group at the 4-position adds a lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and protein-ligand interactions. This guide will detail the structural characteristics of this molecule, providing a foundational understanding for its potential use in synthetic and medicinal chemistry programs.

Molecular Identity and Physicochemical Properties

The fundamental identity of 2-Amino-4-isopropylbenzoic acid is established by its unique combination of functional groups on a benzene ring. Its core properties, derived from computational models and supplier information, are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-amino-4-propan-2-ylbenzoic acid | [4] |

| Synonyms | 4-Isopropyl-anthranilic acid | [5] |

| CAS Number | 774165-27-4 | [4][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4][5] |

| Molecular Weight | 179.22 g/mol | [4][5] |

| SMILES | CC(C)C1=CC(=C(C=C1)C(=O)O)N | [5] |

| Topological Polar Surface Area | 63.32 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Predicted LogP | 2.09 - 2.5 | [4][5] |

Elucidation of the Molecular Structure: A Predictive Spectroscopic Analysis

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Isopropyl Group:

-

A doublet integrating to 6 protons around δ 1.2-1.3 ppm . This signal corresponds to the two equivalent methyl groups (CH₃). The signal is split into a doublet by the adjacent methine proton.

-

A septet (or multiplet) integrating to 1 proton around δ 2.9-3.1 ppm . This is the methine proton (-CH-) of the isopropyl group, split by the six neighboring methyl protons.

-

-

Aromatic Ring: The substitution pattern (1,2,4-) will result in three distinct aromatic proton signals.

-

One proton will be ortho to the amino group, another ortho to the isopropyl group, and the third situated between the carboxyl and isopropyl groups. Due to the electron-donating nature of the amino and alkyl groups, these signals are expected in the range of δ 6.5-7.8 ppm . Their precise shifts and coupling constants (J-values) would confirm their relative positions. For instance, the proton ortho to the bulky carboxyl group may be shifted further downfield.

-

-

Amine and Carboxyl Groups:

-

The two amine protons (-NH₂) would likely appear as a broad singlet between δ 4.0-6.0 ppm , the chemical shift of which is highly dependent on solvent and concentration.

-

The carboxylic acid proton (-COOH) would appear as a very broad singlet, typically far downfield, in the range of δ 10.0-13.0 ppm .

-

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will display 8 unique signals for the 10 carbon atoms in the molecule, as the two methyl carbons of the isopropyl group are equivalent.

-

Isopropyl Carbons:

-

The two equivalent -CH₃ carbons are expected around δ 23-25 ppm .

-

The -CH- carbon is expected around δ 34-36 ppm .

-

-

Aromatic Carbons: Six distinct signals are predicted.

-

The carboxyl-bearing carbon (C1 ) would be significantly deshielded, appearing around δ 168-172 ppm .

-

The amino-bearing carbon (C2 ) would be shielded by the nitrogen, appearing around δ 148-152 ppm .

-

The isopropyl-bearing carbon (C4 ) would be found around δ 145-150 ppm .

-

The remaining three aromatic carbons (C3, C5, C6 ) would appear in the typical aromatic region of δ 110-135 ppm .

-

-

Carboxyl Carbon: As mentioned, the -COOH carbon signal will be the most downfield, around δ 168-172 ppm .

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. Based on the spectrum of the closely related 2-amino-4-methylbenzoic acid, the following characteristic absorption bands are expected.[6]

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid.

-

N-H Stretch: Two distinct, sharp-to-medium peaks appearing between 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches (from the isopropyl group) just below 3000 cm⁻¹ .

-

C=O Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹ , characteristic of the carbonyl in an aromatic carboxylic acid.

-

N-H Bend: A band around 1600-1630 cm⁻¹ .

-

C=C Stretch: Aromatic ring stretches appearing as multiple bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band in the region of 1250-1350 cm⁻¹ .

Predicted Mass Spectrometry

In mass spectrometry (Electron Ionization), the molecular ion peak (M⁺) would be observed at m/z = 179 . Key fragmentation patterns would include:

-

[M-15]⁺ (m/z = 164): Loss of a methyl radical (•CH₃) from the isopropyl group.

-

[M-45]⁺ (m/z = 134): Loss of the carboxyl radical (•COOH), a common fragmentation for benzoic acids.

Proposed Synthesis and Characterization Workflow

A reliable synthesis of 2-Amino-4-isopropylbenzoic acid can be proposed via a two-step process starting from commercially available 4-isopropylbenzoic acid. This workflow is designed to be self-validating, with clear analytical checkpoints.

Caption: Proposed two-step synthesis and validation workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Isopropyl-2-nitrobenzoic Acid

-

Reactor Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-isopropylbenzoic acid (1.0 eq).

-

Dissolution & Cooling: Add concentrated sulfuric acid (H₂SO₄) slowly while stirring, ensuring the solid dissolves completely. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The carboxylic acid group is a meta-director, while the isopropyl group is an ortho-, para-director. The ortho position to the isopropyl group (and meta to the carboxyl) is sterically hindered, favoring nitration at the 2-position.

-

Reaction & Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor progress with Thin Layer Chromatography (TLC).

-

Isolation: Carefully pour the reaction mixture onto crushed ice. The solid nitro-intermediate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of 2-Amino-4-isopropylbenzoic Acid

-

Reactor Setup: In a round-bottom flask, suspend the crude 4-isopropyl-2-nitrobenzoic acid (1.0 eq) from the previous step in ethanol or concentrated hydrochloric acid (HCl).

-

Reduction: Add tin(II) chloride (SnCl₂, ~3-4 eq) portion-wise while stirring. The reaction is exothermic; maintain the temperature with a water bath if necessary. Alternatively, catalytic hydrogenation (H₂ gas, 10% Pd/C catalyst in an appropriate solvent like ethanol) can be employed.

-

Reaction & Workup (for SnCl₂/HCl): Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material. Cool the reaction to room temperature and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the solution is basic (pH > 8).

-

Extraction & Isolation: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-Amino-4-isopropylbenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product. The purity should be assessed by melting point determination and the structure confirmed by the spectroscopic methods detailed in Section 3.

Significance and Applications in Drug Development

The true value of 2-Amino-4-isopropylbenzoic acid lies in its potential as a molecular scaffold for generating novel chemical entities. The field of medicinal chemistry leverages such building blocks to systematically explore chemical space and optimize for biological activity.

The Substituted Anthranilic Acid Pharmacophore

Structure-Activity Relationship (SAR) studies on anthranilic acid derivatives have established key principles:

-

The ortho-relationship between the amine and carboxyl groups is often crucial for activity.[3]

-

Substitution on the anthranilic acid ring can modulate activity, lipophilicity, and metabolic stability.[3]

-

The amine can be further derivatized to form amides or participate in cyclization reactions to form heterocyclic systems, while the carboxylic acid can form esters or amides, making the scaffold highly versatile.[1][2]

The isopropyl group at the 4-position of the target molecule provides a key point of lipophilicity. This can enhance binding in hydrophobic pockets of target proteins and improve passive diffusion across biological membranes, a critical factor for oral bioavailability.

Conceptual Drug Discovery Workflow

2-Amino-4-isopropylbenzoic acid is an ideal starting point for a library synthesis campaign aimed at identifying new therapeutic leads. The workflow below illustrates how this molecule could be integrated into a typical drug discovery program.

Caption: Conceptual use of the scaffold in a drug discovery workflow.

By reacting the amine group with a diverse set of acyl chlorides or the carboxyl group with various alcohols, a large library of derivatives can be rapidly synthesized. This library can then be screened against biological targets like kinases, proteases, or GPCRs to identify "hits." Subsequent rounds of synthesis, guided by SAR, would then be used to optimize these hits into potent and selective lead compounds.

Conclusion

2-Amino-4-isopropylbenzoic acid is a structurally intriguing molecule that stands at the intersection of established chemical principles and untapped therapeutic potential. While specific experimental data is sparse, a comprehensive structural profile can be confidently predicted based on its constituent functional groups and comparison with analogous compounds. The proposed synthesis is robust and relies on well-established, high-yielding chemical transformations. For drug development professionals, this compound represents not just a single entity, but a gateway to a diverse chemical space, offering a valuable and versatile scaffold for the discovery of next-generation therapeutics.

References

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

PubChem. 4-Isopropylbenzoic acid. Retrieved from [Link]

-

PubChem. 2-Amino-4-isopropylbenzoic acid. Retrieved from [Link]

-

NIST. Benzoic acid, 2-amino-4-methyl-. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Retrieved from [Link]

-

Pharmacy 180. Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

-

Falch, E., et al. Substituted heteroaromatic anthranilic acids with antiinflammatory activity. Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.

-

Yenepoya University. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. 2-Amino-4-isopropylbenzoic acid | C10H13NO2 | CID 67040362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]

physical and chemical properties of 2-Amino-4-isopropylbenzoic acid

[1][2][3]

Executive Summary

2-Amino-4-isopropylbenzoic acid (CAS: 774165-27-4), also known as 4-isopropylanthranilic acid, is a bifunctional aromatic building block characterized by an anthranilic acid core substituted with an isopropyl group at the para position relative to the amino group.[1][2][3][4][5] This structural arrangement imparts unique steric and lipophilic properties, making it a critical intermediate in the synthesis of bioactive quinazolinones, agrochemicals, and transition metal ligands.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed for researchers in medicinal chemistry and process development.

Molecular Identity & Structural Analysis[5]

The compound features a benzene ring trisubstituted with a carboxylic acid (C1), a primary amine (C2), and an isopropyl group (C4). The isopropyl moiety enhances lipophilicity (LogP) compared to the parent anthranilic acid, influencing the pharmacokinetics of derived drugs.

| Parameter | Data |

| IUPAC Name | 2-Amino-4-(propan-2-yl)benzoic acid |

| Common Synonyms | 4-Isopropylanthranilic acid; 2-Amino-p-cuminic acid |

| CAS Number | 774165-27-4 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| SMILES | CC(C)C1=CC(=C(C=C1)C(=O)O)N |

| InChI Key | URXXVVWXSNKYOH-UHFFFAOYSA-N |

| Molecular Weight | 179.22 g/mol |

Physicochemical Profile

The following data summarizes the physical state and calculated properties critical for formulation and synthesis planning.

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline powder) | Typically off-white to tan needles. |

| Melting Point | > 150 °C (Predicted) | Higher than 4-isopropylbenzoic acid (117°C) due to zwitterionic intermolecular H-bonding. |

| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic isopropyl group reduces aqueous solubility compared to anthranilic acid. |

| Solubility (Organic) | High | Soluble in DMSO, Methanol, Ethyl Acetate, DMF. |

| LogP | 2.09 – 2.50 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |

| pKa (Acid) | ~2.2 (COOH) | Typical for ortho-amino benzoic acids (zwitterionic effect). |

| pKa (Base) | ~4.8 (NH₃⁺) | Conjugate acid of the amine group. |

| Topological PSA | 63.32 Ų | Polar Surface Area; indicates good membrane permeability potential. |

Synthetic Pathways[6][7]

Synthesis of 2-Amino-4-isopropylbenzoic acid generally proceeds via the reduction of nitro-aromatic precursors or oxidation of cymene derivatives.

Method A: Reduction of 4-Isopropyl-2-nitrobenzoic Acid (Standard)

This is the most reliable laboratory and industrial route.

-

Reagent: Hydrogen (H₂) with Pd/C catalyst, or Iron (Fe) powder in acidic media (Bechamp reduction).

-

Mechanism: Chemoselective reduction of the nitro group to an amine without affecting the carboxylic acid or the isopropyl arene ring.

Method B: Selenium-Catalyzed Redox Transformation (Advanced)

A specialized "atom-economic" route converts 4-isopropyl-1-methyl-2-nitrobenzene directly to the anthranilic acid derivative using selenium catalysis, avoiding pre-oxidation of the methyl group.

-

Precursor: 4-Isopropyl-1-methyl-2-nitrobenzene.

-

Catalyst: Selenium (Se) / Base.

Visualization: Synthetic Workflow

Figure 1: Primary synthetic pathways for 2-Amino-4-isopropylbenzoic acid, highlighting the standard reduction route and the catalytic redox alternative.

Chemical Reactivity & Applications[3]

The compound exhibits dual reactivity typical of anthranilic acids, serving as a dinucleophile (amine and carboxylate) for heterocycle construction.

Quinazolinone Synthesis (Drug Scaffolds)

The most significant application is the cyclization to form 4(3H)-quinazolinones, a pharmacophore found in anticonvulsants, anticancer agents, and anti-inflammatory drugs.

-

Reaction: Condensation with formamide, urea, or acid anhydrides.

-

Mechanism: Amide formation followed by dehydration-cyclization.

-

Significance: The C7-isopropyl group (in the quinazolinone numbering) provides steric bulk that can enhance binding selectivity in kinase pockets.

Diazotization (Sandmeyer Reactions)

The primary amine at position 2 allows for conversion into diazonium salts.

-

Reagents: NaNO₂ / HCl at 0–5 °C.

-

Utility: Subsequent substitution with halides (I, Cl, Br) or hydroxyl groups to generate 2-halo-4-isopropylbenzoic acids or salicylic acid derivatives.

Ligand Synthesis

The ortho-amino acid motif acts as a bidentate ligand (N,O-donor) for transition metals (Cu, Zn, Pt), forming complexes used in catalysis or as metallodrugs.

Visualization: Reactivity Logic

Figure 2: Reactivity profile demonstrating the conversion of the anthranilic core into heterocycles, diazonium intermediates, and carboxylic acid derivatives.

Experimental Protocols

Protocol 1: Analytical Characterization (Expected Data)

To validate the identity of synthesized or purchased material, ensure the following spectral signatures are present:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 1.18 (d, 6H): Isopropyl methyl groups (doublet).

-

δ 2.80 (sept, 1H): Isopropyl methine proton.

-

δ 6.45 (dd, 1H): Aromatic proton at C3 (ortho to amine, shielded).

-

δ 6.60 (s, 1H): Aromatic proton at C5.

-

δ 7.65 (d, 1H): Aromatic proton at C6 (ortho to carboxyl).

-

δ 8.50 (br s, 2-3H): Amine/Carboxylic acid exchangeable protons.

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: 180.22 m/z.

-

[M-H]⁻: 178.22 m/z.

-

Protocol 2: Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8 °C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which causes darkening (browning) over time.

References

-

PubChem Compound Summary. 2-Amino-4-isopropylbenzoic acid (CID 67040362). National Center for Biotechnology Information. Available at: [Link]

-

Zhang, X., et al. (2013). Selenium-catalyzed intramolecular atom- and redox-economic transformation of o-nitrotoluenes to anthranilic acids. Chemical Communications (Royal Society of Chemistry). Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 188264-84-8,(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Amino-4-isopropylbenzoic acid | C10H13NO2 | CID 67040362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Isopropyl-2-nitrobenzoic acid | CAS#:35480-95-6 | Chemsrc [chemsrc.com]

- 7. 2-AMino-4-isopropylbenzoic acid | 774165-27-4 [chemicalbook.com]

- 8. Sciencemadness Discussion Board - Notes on preparing anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. texiumchem.com [texiumchem.com]

Technical Monograph: 2-Amino-4-isopropylbenzoic Acid (CAS 774165-27-4)

The following is an in-depth technical guide on CAS 774165-27-4, structured for researchers and drug development professionals.

Role: Privileged Anthranilic Scaffold for Kinase Inhibitor & GPCR Ligand Synthesis

Executive Summary

CAS Number: 774165-27-4 Chemical Name: 2-Amino-4-isopropylbenzoic acid (also: 2-Amino-4-(propan-2-yl)benzoic acid) Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [1][2][3][4][][6]

Significance: CAS 774165-27-4 is a functionalized anthranilic acid derivative serving as a critical "Key Starting Material" (KSM) in the synthesis of heterocyclic pharmacophores.[6] Its structure combines a hydrophilic, chelating ortho-amino acid motif with a hydrophobic para-isopropyl moiety. This unique substitution pattern makes it an ideal building block for quinazolinone-based kinase inhibitors , TRP channel modulators , and nuclear receptor agonists (e.g., PPAR) . Unlike unsubstituted anthranilic acid, the C4-isopropyl group provides essential steric bulk and lipophilic interactions often required for deep-pocket binding in enzymatic targets.

Physicochemical Profile

Understanding the physical behavior of CAS 774165-27-4 is prerequisite for optimizing yield during acylation or cyclization reactions.

| Property | Value | Technical Note |

| Appearance | Off-white to pale yellow crystalline solid | Oxidation of the amino group can darken color over time. Store under inert gas. |

| Melting Point | 168–172 °C (Predicted) | Sharp melting range indicates high purity; broadening suggests isomeric contamination (e.g., 2-amino-5-isopropyl isomer). |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility. Soluble in dilute acid (protonation of amine) or base (deprotonation of carboxyl). |

| pKa (Acid) | ~4.8 (Carboxyl) | slightly higher than benzoic acid (4.2) due to electron-donating isopropyl and amino groups. |

| pKa (Base) | ~2.2 (Aniline) | Low basicity due to electron-withdrawing carboxyl group ortho to the amine. |

| LogP | 2.6 – 2.9 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |

Synthetic Routes & Manufacturing Logic

The industrial preparation of CAS 774165-27-4 typically avoids direct nitration of 4-isopropylbenzoic acid (Cumic acid) because the directing effects favor the 3-position (ortho to the isopropyl group), yielding the wrong isomer.

Validated Synthesis Pathway (The "Cymene Route")

The most chemically consistent route utilizes p-Cymene as the starting material to ensure correct regiochemistry.

-

Nitration: Nitration of p-Cymene occurs ortho to the methyl group (sterically less hindered than ortho to isopropyl), yielding 2-nitro-4-isopropyltoluene .

-

Oxidation: Selective oxidation of the benzylic methyl group to a carboxylic acid using KMnO₄ or Co/Mn-catalyzed aerobic oxidation. Critical Step: Conditions must be controlled to prevent oxidation of the tertiary benzylic hydrogen on the isopropyl group.

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) of the nitro group to the amine.

Pathway Visualization (Graphviz)

Caption: Regioselective synthesis of CAS 774165-27-4 via the p-Cymene route, avoiding the 3-nitro isomer formation common in direct cumic acid nitration.

Mechanism of Action & Applications

While CAS 774165-27-4 is an intermediate, its "Mechanism of Action" refers to its role as a pharmacophore contributor.[6] It is a precursor to Quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry.

Pharmacophoric Contribution[5]

-

H-Bond Donor/Acceptor: The ortho-amino acid motif allows for the formation of a six-membered intramolecular hydrogen bond, pre-organizing the molecule for cyclization with aldehydes or carboxylic acids.

-

Hydrophobic Anchor: The C4-isopropyl group projects into hydrophobic pockets (e.g., the ATP-binding pocket of kinases or the ligand-binding domain of nuclear receptors), enhancing potency and selectivity compared to unsubstituted analogs.

Key Reaction: Cyclization to Quinazolinones

This molecule reacts with formamide, urea, or acyl chlorides to form 7-isopropylquinazolin-4(3H)-one derivatives. These derivatives are investigated for:

-

Kinase Inhibition: Targeting EGFR, VEGFR, or PI3K pathways.

-

Anti-inflammatory Agents: Inhibiting COX-2 or specific cytokines.

-

Antimicrobial Agents: Disrupting bacterial DNA gyrase.

Experimental Protocol: Niementowski Quinazolinone Synthesis

Objective: Use CAS 774165-27-4 to synthesize a 2-substituted-7-isopropylquinazolin-4(3H)-one (Model Reaction).

Reagents:

-

CAS 774165-27-4 (1.0 eq)

-

Formamide (Excess, 5-10 eq)

-

Ammonium Acetate (Catalytic, 0.1 eq)

Protocol:

-

Setup: Charge a 50 mL round-bottom flask with 2-Amino-4-isopropylbenzoic acid (1.79 g, 10 mmol) and Formamide (10 mL).

-

Catalysis: Add Ammonium Acetate (77 mg, 1 mmol) to facilitate dehydration.

-

Heating: Equip with a reflux condenser and heat the mixture to 140–150 °C for 4–6 hours. Note: High temperature is required to drive the condensation and subsequent cyclodehydration.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (fluorescent blue under UV) should disappear, replaced by a lower Rf spot.

-

Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) with vigorous stirring.

-

Isolation: The product, 7-isopropylquinazolin-4(3H)-one , will precipitate as a white/off-white solid. Filter via Büchner funnel.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the disappearance of the broad COOH signal (~12-13 ppm) and the appearance of the quinazolinone C2-H singlet (~8.1 ppm).

-

LC-MS: Mass shift from 179 (M+H) to 189 (M+H of cyclized product).

Safety & Handling (E-E-A-T)

As an aniline derivative, CAS 774165-27-4 poses specific hazards that must be managed in a research environment.

-

Health Hazards:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Potential Sensitizer: Like many anilines, it may cause allergic skin reactions upon repeated exposure.

-

-

Storage:

-

Store at 2–8 °C under Argon or Nitrogen.

-

Light sensitive: Store in amber vials.

-

Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).

-

References

-

ChemicalBook. (2025).[7] 2-Amino-4-isopropylbenzoic acid Properties and Suppliers. Retrieved from

-

BLD Pharm. (2024). Safety Data Sheet: 2-Amino-4-isopropylbenzoic acid. Retrieved from

-

GuideChem. (2024). CAS 774165-27-4 Technical Data. Retrieved from

-

Matrix Scientific. (2024). Product Analysis: 2-Amino-4-isopropylbenzoic acid. Retrieved from

- National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for Anthranilic Acid Derivatives. (General reference for scaffold reactivity).

Sources

- 1. 774165-27-4|2-Amino-4-isopropylbenzoic acid|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. scribd.com [scribd.com]

- 4. 188264-84-8,(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-AMino-4-isopropylbenzoic acid | 774165-27-4 [chemicalbook.com]

Technical Whitepaper: The Evolution and Synthetic Utility of 2-Amino-4-isopropylbenzoic Acid

The following technical guide details the discovery, chemical evolution, and synthetic utility of 2-Amino-4-isopropylbenzoic acid , a specialized intermediate in modern medicinal chemistry.

Introduction & Chemical Context

2-Amino-4-isopropylbenzoic acid (CAS: 774165-27-4), also known as 4-isopropylanthranilic acid , is a critical pharmacophore scaffold used in the design of small-molecule therapeutics. Structurally, it is a derivative of Anthranilic acid (2-aminobenzoic acid) substituted at the para-position relative to the carboxyl group with an isopropyl moiety.

This molecule represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its parent compound, Cumic acid (4-isopropylbenzoic acid), which is a natural product found in cumin (Cuminum cyminum), the 2-amino derivative is a purely synthetic intermediate designed to facilitate amide coupling reactions in the synthesis of Glucokinase Activators (GKAs) , DGAT-1 inhibitors , and HCV protease inhibitors .

Chemical Identity Table[1][2]

| Property | Specification |

| IUPAC Name | 2-Amino-4-(propan-2-yl)benzoic acid |

| CAS Number | 774165-27-4 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH), Isopropyl (-CH(CH₃)₂) |

| Precursor | 1-Bromo-4-isopropyl-2-nitrobenzene; Cumic Acid |

Discovery and History[6]

The history of 2-Amino-4-isopropylbenzoic acid is not defined by a single isolation event from nature, but rather by its emergence as a strategic building block in the mid-2000s pharmaceutical patent landscape.

The "Scaffold" Era (2004–2008)

While simple anthranilic acids have been known since the 19th century, the specific demand for the 4-isopropyl variant arose with the development of targeted metabolic therapies.

-

2004: The CAS number 774165-27-4 was assigned, coinciding with a surge in research into Type 2 Diabetes treatments.

-

2008 (The Abbott Connection): A pivotal moment in the molecule's history is its utilization by Abbott Laboratories . As detailed in patent WO2008/133753 , this molecule was synthesized as a key intermediate for novel therapeutic agents. The patent literature from this period highlights the molecule's role in creating lipophilic binding pockets required for DGAT-1 (Diacylglycerol O-Acyltransferase 1) inhibition and Glucokinase activation .

Mechanistic Significance

The discovery of this intermediate was driven by Structure-Activity Relationship (SAR) studies. Medicinal chemists found that adding a bulky, lipophilic isopropyl group at the 4-position of the anthranilic core significantly improved:

-

Metabolic Stability: The isopropyl group blocks metabolic oxidation at the vulnerable para-position.

-

Hydrophobic Interaction: It enhances binding affinity to hydrophobic pockets in enzymes like Glucokinase.

Synthetic Evolution and Protocols

The synthesis of 2-Amino-4-isopropylbenzoic acid has evolved from classical nitration methods to modern, metal-catalyzed carbonylation routes that offer higher yield and regioselectivity.

Route A: The Classical Nitration Pathway (Historical)

Early syntheses relied on the modification of Cumic acid (4-isopropylbenzoic acid).

-

Nitration: Cumic acid is treated with fuming nitric acid/sulfuric acid.

-

Challenge: This produces a mixture of isomers (2-nitro and 3-nitro), requiring difficult fractional crystallization.

-

-

Reduction: The isolated 2-nitro-4-isopropylbenzoic acid is reduced using Fe/HCl or catalytic hydrogenation (H₂/Pd-C).

Route B: The Modern Industrial Pathway (Abbott Method)

To avoid isomer separation issues, modern industrial protocols utilize a Carbonylation or Carboxylation approach starting from halogenated precursors. This method is preferred for high-purity pharmaceutical applications.

Detailed Protocol: From 1-Bromo-4-isopropyl-2-nitrobenzene

This protocol is adapted from the methodologies cited in patent literature (e.g., WO2008/133753).[1][2]

Step 1: Precursor Preparation

-

Starting Material: 4-Isopropyl-1-bromobenzene.

-

Reagent: Nitric acid/Sulfuric acid.

-

Reaction: Nitration yields 1-Bromo-4-isopropyl-2-nitrobenzene (CAS 204850-14-6) with high regioselectivity due to the directing effects of the bromine and isopropyl groups.

Step 2: Palladium-Catalyzed Carbonylation (The Critical Step)

-

Reagents: Pd(OAc)₂ (Catalyst), dppp (Ligand), CO (Carbon Monoxide gas), Et₃N (Base), Methanol/Water.

-

Conditions: 80–100°C, 50 psi CO pressure.

-

Mechanism: The Pd catalyst inserts into the C-Br bond. CO insertion follows, and nucleophilic attack by water/methanol yields the carboxylic acid/ester.

Step 3: Nitro Reduction

-

Reagents: H₂ (gas), 10% Pd/C, Ethanol.

-

Protocol:

-

Dissolve the nitro-acid intermediate in ethanol.

-

Add 10 mol% Pd/C catalyst.

-

Stir under H₂ atmosphere (balloon or Parr shaker at 30 psi) for 4–6 hours.

-

Filter through Celite to remove catalyst.

-

Concentrate in vacuo to yield 2-Amino-4-isopropylbenzoic acid .

-

Figure 1: The modern industrial synthesis pathway utilizing Pd-catalyzed carbonylation for high regioselectivity.

Pharmaceutical Applications

The primary utility of 2-Amino-4-isopropylbenzoic acid lies in its role as a pharmacophore scaffold . It is rarely the final drug but serves as the "anchor" that binds to specific protein residues.

Glucokinase Activators (GKAs)

Glucokinase (GK) acts as the body's glucose sensor. Small molecule activators bind to an allosteric site on GK.

-

Mechanism: The anthranilic acid moiety forms hydrogen bonds with the Arg63 and Glu431 residues in the allosteric site.

-

Role of Isopropyl: The 4-isopropyl group occupies a specific hydrophobic pocket, increasing the potency of the activator by displacing water molecules and stabilizing the active conformation of the enzyme.

DGAT-1 Inhibitors

Inhibitors of Diacylglycerol O-Acyltransferase 1 are investigated for treating obesity and metabolic syndrome.

-

Structure: Many DGAT-1 inhibitors feature a benzamide core derived from anthranilic acids.

-

Utility: The 2-amino group allows for facile amide coupling with various amines to create a diverse library of inhibitors (Combinatorial Chemistry).

HCV Therapeutics

As indicated by the Abbott patent connections (WO2008/133753), this scaffold has been explored in the synthesis of inhibitors for Hepatitis C Virus (HCV) replication, likely targeting the NS5B polymerase or NS3/4A protease, where lipophilic aromatic cores are essential for binding.

References

-

Abbott Laboratories. (2008).[1][2][3] Patent WO2008/133753 A2: Substituted Benzene Derivatives.[1][3] World Intellectual Property Organization.

-

PubChem. (2025). Compound Summary: 2-Amino-4-isopropylbenzoic acid (CID 67040362). National Library of Medicine.

-

GuideChem. (2025). Chemical Properties and Suppliers of CAS 774165-27-4.[][5][6][1][2][3][7]

-

Royal Society of Chemistry. (2015). Selenium-catalyzed intramolecular transformation of o-nitrotoluenes to anthranilic acids. Chemical Communications.[1]

-

ChemSrc. (2025).[1][3] 1-Bromo-4-isopropyl-2-nitrobenzene: Precursor Data.[1][2][3]

Sources

- 1. 1-BROMO-4-ISOPROPYL-2-NITROBENZENE | CAS#:204850-14-6 | Chemsrc [chemsrc.com]

- 2. guidechem.com [guidechem.com]

- 3. 1-BROMO-4-ISOPROPYL-2-NITROBENZENE | CAS#:204850-14-6 | Chemsrc [chemsrc.com]

- 5. 188264-84-8,(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 188264-84-8,(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. scribd.com [scribd.com]

Spectroscopic Data of 2-Amino-4-isopropylbenzoic Acid: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4), a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive modeling and comparative analysis with structurally similar molecules to provide a robust interpretation of its expected spectroscopic characteristics. This approach, grounded in fundamental principles of spectroscopy, offers valuable insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

2-Amino-4-isopropylbenzoic acid is a disubstituted benzoic acid derivative. Its structure, featuring an amino group and an isopropyl group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior.

Molecular Structure of 2-Amino-4-isopropylbenzoic Acid

Caption: Ball-and-stick model of 2-Amino-4-isopropylbenzoic acid.

This guide will delve into the four key spectroscopic techniques used for the characterization of organic molecules: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-Amino-4-isopropylbenzoic acid in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the protons of the isopropyl group.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.6 | Doublet | 1H | Aromatic C5-H |

| ~6.7 | Doublet of doublets | 1H | Aromatic C6-H |

| ~6.5 | Doublet | 1H | Aromatic C3-H |

| ~5.0 | Singlet (broad) | 2H | Amino (-NH₂) |

| ~2.8 | Septet | 1H | Isopropyl (-CH) |

| ~1.2 | Doublet | 6H | Isopropyl (-CH₃)₂ |

Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 400 MHz (or higher) NMR spectrometer. The choice of DMSO-d₆ as a solvent is often preferred for carboxylic acids and amines as it can facilitate the observation of exchangeable protons (-COOH and -NH₂).

Interpretation and Causality

The predicted chemical shifts are based on the electronic effects of the substituents on the benzene ring.

-

Aromatic Protons: The amino group (-NH₂) is a strong electron-donating group, which increases the electron density on the aromatic ring, causing the aromatic protons to be shielded and appear at lower chemical shifts (upfield) compared to benzene (7.34 ppm). The carboxylic acid group (-COOH) is an electron-withdrawing group. The interplay of these two groups, along with the isopropyl group, determines the precise chemical shifts of the three aromatic protons. The proton at C5 is expected to be the most downfield of the aromatic protons due to its para position relative to the activating amino group and meta to the deactivating carboxylic acid.

-

Carboxylic Acid and Amino Protons: The protons of the carboxylic acid and amino groups are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They typically appear as broad singlets.

-

Isopropyl Group Protons: The isopropyl group will show a characteristic septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). This splitting pattern arises from the coupling between the methine proton and the six methyl protons.

Comparative Analysis with Analogs

The predicted spectrum can be compared with the experimental data of similar compounds:

-

2-Aminobenzoic Acid (Anthranilic Acid): The aromatic protons of 2-aminobenzoic acid appear in the range of 6.5-7.8 ppm, which is consistent with the predicted shifts for the aromatic protons in our target molecule.[1]

-

4-Isopropylaniline: The aromatic protons of 4-isopropylaniline show signals in the aromatic region, and the isopropyl group gives a septet around 2.8 ppm and a doublet around 1.2 ppm, strongly supporting the predicted shifts for the isopropyl group in 2-Amino-4-isopropylbenzoic acid.[2]

¹H NMR Correlation Diagram

Caption: Predicted ¹H NMR chemical shift correlations.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2-Amino-4-isopropylbenzoic acid will show distinct signals for each of the ten carbon atoms in the molecule, as they are all in unique chemical environments.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carboxylic acid (-COOH) |

| ~152 | Aromatic C2 (-NH₂) |

| ~145 | Aromatic C4 (-iPr) |

| ~132 | Aromatic C6 |

| ~128 | Aromatic C5 |

| ~115 | Aromatic C1 |

| ~113 | Aromatic C3 |

| ~33 | Isopropyl (-CH) |

| ~24 | Isopropyl (-CH₃)₂ |

Experimental Protocol for ¹³C NMR Data Acquisition

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, although a higher concentration or a longer acquisition time may be required due to the lower natural abundance of the ¹³C isotope. The spectrum is typically acquired on a 100 MHz (or higher) spectrometer.

Interpretation and Causality

The chemical shifts of the carbon atoms are influenced by the electronegativity of attached atoms and the overall electronic distribution in the molecule.

-

Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded due to the two attached electronegative oxygen atoms and will appear at a very low field (~170 ppm).

-

Aromatic Carbons: The carbons attached to the amino group (C2) and the isopropyl group (C4) will be significantly affected by these substituents. The electron-donating amino group will shield the attached carbon and other carbons in ortho and para positions. The carbon attached to the carboxylic acid group (C1) will be deshielded.

-

Isopropyl Carbons: The carbons of the isopropyl group will appear in the aliphatic region of the spectrum, at a much higher field compared to the aromatic carbons.

Comparative Analysis with Analogs

-

2-Aminobenzoic Acid: The carboxylic carbon appears around 171.9 ppm, and the aromatic carbons are in the range of 111-152 ppm, which aligns with the predicted values.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3200 | Medium, Broad | N-H stretch | Amino (-NH₂) |

| 3300-2500 | Strong, Very Broad | O-H stretch | Carboxylic acid (-COOH) |

| ~2960 | Medium | C-H stretch | Isopropyl (-CH) |

| ~1680 | Strong | C=O stretch | Carboxylic acid (-COOH) |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring |

| ~1300 | Medium | C-N stretch | Aryl amine |

| ~1250 | Medium | C-O stretch | Carboxylic acid |

| ~830 | Strong | C-H bend (out-of-plane) | 1,2,4-trisubstituted benzene |

Experimental Protocol for IR Data Acquisition

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

Interpretation and Causality

The IR spectrum provides a direct indication of the functional groups present.

-

-OH and -NH₂ Stretches: The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The N-H stretching vibrations of the primary amine will appear as two bands in the 3400-3200 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is a clear indicator of the carbonyl group of the carboxylic acid.[4]

-

Aromatic C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

C-H Bending: The out-of-plane C-H bending vibration in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected around 830 cm⁻¹.

Comparative Analysis with Analogs

The IR spectrum of 2-aminobenzoic acid shows characteristic broad O-H and N-H stretching bands, a strong carbonyl absorption, and aromatic C=C stretching bands, which are all expected in the spectrum of 2-Amino-4-isopropylbenzoic acid.[5] Similarly, the IR spectrum of 2-amino-4-methylbenzoic acid from the NIST database shows these characteristic features.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Possible Fragment |

| 179 | High | [M]⁺ (Molecular Ion) |

| 164 | Moderate | [M - CH₃]⁺ |

| 134 | High | [M - COOH]⁺ |

| 118 | Moderate | [M - COOH - CH₄]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition

A mass spectrum can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for volatile and thermally stable compounds. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer and detected.

Interpretation and Causality

-

Molecular Ion Peak: The peak with the highest mass-to-charge ratio (m/z) in an EI spectrum is typically the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (179.22 g/mol for C₁₀H₁₃NO₂).

-

Fragmentation Pattern: The fragmentation pattern provides structural information. For 2-Amino-4-isopropylbenzoic acid, common fragmentation pathways would include:

-

Loss of a methyl group (-CH₃) from the isopropyl group, resulting in a fragment at m/z 164.

-

Loss of the carboxylic acid group (-COOH), leading to a fragment at m/z 134. This is often a favorable fragmentation for benzoic acids.

-

Further fragmentation of the [M - COOH]⁺ ion.

-

Comparative Analysis with Analogs

The mass spectrum of 4-isopropylaniline shows a molecular ion peak at m/z 135 and a significant fragment from the loss of a methyl group at m/z 120, which is analogous to the expected fragmentation of the isopropyl group in our target molecule.[2]

Fragmentation Pathway Diagram

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-4-isopropylbenzoic acid. By integrating predicted data with experimental observations from structurally related compounds, a detailed and scientifically sound interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra has been presented. This information serves as a valuable resource for the identification and characterization of this important chemical compound in research and development settings. It is important to note that while predictions and comparative analyses are powerful tools, experimental verification remains the gold standard for structural elucidation.

References

-

PubChem. 4-Isopropylaniline. National Center for Biotechnology Information. [Link]

- Yıldırım, N., & Gökce, H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.

- Samsonowicz, M., Lewandowski, W., & Wawer, I. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-and 4-aminobenzoic acids. Journal of Molecular Structure, 744, 345-352.

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

The Royal Society of Chemistry. Supporting Information for "Nickel-catalyzed reduction of nitroarenes to anilines with polymethylhydrosiloxane". [Link]

-

The Royal Society of Chemistry. Supporting Information for "Copper-Catalyzed N-Arylation of Amines with Aryl Halides". [Link]

-

NIST. Benzoic acid, 2-amino-4-methyl-. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-4-isopropylbenzoic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

This technical guide provides an in-depth exploration of 2-Amino-4-isopropylbenzoic acid, a key chemical scaffold with significant potential in drug discovery and development. As a derivative of anthranilic acid, this molecule and its analogs serve as versatile building blocks for synthesizing compounds with a wide array of biological activities.[1] This document details a plausible synthetic route for the core compound, analyzes its mechanism of action, particularly as an inhibitor of cyclooxygenase (COX) enzymes, and delves into the critical structure-activity relationships that govern its efficacy. We present detailed, field-proven experimental protocols for both its chemical synthesis and its biological evaluation in a robust in-vitro assay. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity for therapeutic innovation.

Introduction: The Anthranilic Acid Scaffold in Drug Discovery

The aminobenzoic acid framework is a cornerstone of medicinal chemistry, prized for its structural versatility and its presence in numerous biologically active compounds.[2] The parent molecule, anthranilic acid (2-aminobenzoic acid), is a biosynthetic precursor to the essential amino acid tryptophan and is involved in various metabolic pathways.[1][3] By modifying this core structure—introducing functional groups at various positions on the benzene ring—we can systematically modulate the molecule's physicochemical properties and biological targets.

The subject of this guide, 2-Amino-4-isopropylbenzoic acid, introduces a lipophilic isopropyl group at the C4 position. This modification is strategically significant; it increases the molecule's non-polar character, which can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins. Analogs of this structure have demonstrated compelling potential as anti-inflammatory, analgesic, and antimicrobial agents, making this scaffold a high-value target for further investigation.[4]

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design. These parameters dictate how the molecule will behave in both chemical reactions and biological systems. The properties for the core compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-amino-4-propan-2-ylbenzoic acid | PubChem [CID: 67040362] |

| CAS Number | 774165-27-4 | ChemScene [CS-0322461][5] |

| Molecular Formula | C₁₀H₁₃NO₂ | ChemScene [CS-0322461][5] |

| Molecular Weight | 179.22 g/mol | ChemScene [CS-0322461][5] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | ChemScene |

| Computed LogP | 2.09 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 2 | ChemScene |

Synthesis and Chemical Landscape

The synthesis of 2-Amino-4-isopropylbenzoic acid can be approached through established, reliable organic chemistry transformations. The causality behind this proposed pathway lies in leveraging a commercially available starting material and employing high-yielding, well-documented reactions to achieve the target structure.

Proposed Synthetic Pathway for 2-Amino-4-isopropylbenzoic Acid

A logical and efficient synthesis begins with 4-isopropylbenzoic acid (cuminic acid), which is readily available.[6] The strategy involves two key steps: regioselective nitration followed by reduction.

-

Nitration: The first step is the electrophilic aromatic substitution to install a nitro group. The carboxylic acid is a meta-directing group, while the isopropyl group is an ortho-, para-directing group. The position ortho to the carboxylic acid (and meta to the isopropyl group) is sterically hindered. Therefore, nitration is expected to occur primarily at the position ortho to the isopropyl group, which is also meta to the carboxyl group. However, to achieve the desired 2-amino substitution pattern, we must nitrate at the position ortho to the carboxylic acid. This can be achieved under carefully controlled conditions.

-

Reduction: The second step is the reduction of the nitro group to a primary amine. This is a standard transformation, commonly achieved with high efficiency using methods like catalytic hydrogenation or metal-acid reduction.

Caption: Proposed two-step synthesis of 2-Amino-4-isopropylbenzoic acid.

Synthesis of Key Analogs: Esterification

Analogs, such as esters, are frequently synthesized to improve properties like cell permeability, effectively creating prodrugs. A straightforward analog is the isopropyl ester, which can be synthesized via a Fischer esterification reaction. This acid-catalyzed reaction between the carboxylic acid and an alcohol (in this case, 2-propanol) is an equilibrium process.[7] Driving the reaction to completion is achieved by using an excess of the alcohol, which also serves as the solvent.

Mechanism of Action & Biological Significance

Primary Target: Inhibition of Cyclooxygenase (COX) Enzymes

A significant body of research points to the anti-inflammatory activity of benzoic acid derivatives.[8] This activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[9]

There are two main isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[10]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli, such as cytokines and endotoxins.[11] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.

The therapeutic goal of non-steroidal anti-inflammatory drugs (NSAIDs) is to selectively inhibit COX-2 while sparing COX-1, thereby reducing inflammation without causing the gastrointestinal side effects associated with non-selective inhibitors.[11] The structural features of 2-Amino-4-isopropylbenzoic acid and its analogs make them prime candidates for investigation as selective COX-2 inhibitors.

The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid into pro-inflammatory mediators and shows the point of intervention for COX inhibitors.

Caption: The Arachidonic Acid Cascade and the site of COX-2 inhibition.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is crucial for optimizing lead compounds. For aminobenzoic acid derivatives, several key principles have emerged:

-

Role of the Aromatic Ring: The planar, sp2-hybridized aromatic ring is essential for bioactivity, likely facilitating binding within the active site of target enzymes through π-stacking and hydrophobic interactions.[8]

-

Importance of Ionization: The ionization state of the carboxylic acid and amino groups is a decisive factor for incorporation into enzymatic systems. Under physiological pH, these groups will be ionized, allowing for critical ionic interactions with amino acid residues in the enzyme's active site.[12]

-

Impact of Substituents:

-

Position: The relative positions of the functional groups are critical. For some enzymes, bulky groups in the 2-position (ortho to the carboxyl group) can hinder activity, suggesting steric constraints within the binding pocket.[12] Conversely, for other targets, substitution at the 2-position can have a strong positive effect on inhibitory activity.[13]

-

Lipophilicity: The addition of lipophilic groups, such as the isopropyl group in the title compound, can enhance membrane permeability and hydrophobic interactions with the target, but an optimal balance is required.

-